Molecular Weight Advantage vs. 4‑Methyl‑ and Benzothiazole Analogs
4‑(1H‑pyrrol‑1‑yl)‑N‑(thiazol‑2‑yl)butanamide possesses a molecular weight of 235.31 g mol⁻¹, which is 14.02 g mol⁻¹ lower than its 4‑methyl‑thiazole analog (249.33 g mol⁻¹) and 50.09 g mol⁻¹ lower than the benzothiazole analog (285.4 g mol⁻¹) [1]. In fragment‑based and lead‑generation campaigns, lower molecular weight directly correlates with greater ligand efficiency and compliance with the Rule‑of‑Three [2].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 235.31 g mol⁻¹ |
| Comparator Or Baseline | N‑(4‑methylthiazol‑2‑yl)‑ analog: 249.33 g mol⁻¹; N‑(benzo[d]thiazol‑2‑yl)‑ analog: 285.4 g mol⁻¹ |
| Quantified Difference | Target MW is 5.6% lower than 4‑methyl analog and 17.6% lower than benzothiazole analog. |
| Conditions | Computed by PubChem 2.1 |
Why This Matters
Lower MW improves ligand efficiency scores and compliance with lead‑like and fragment‑like criteria, which is a critical gating factor in early‑stage drug discovery procurement.
- [1] PubChem CIDs 49671029, 49671030, and 49671031, National Center for Biotechnology Information (2026). Molecular weight comparison. View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘rule of three’ for fragment‑based lead discovery? Drug Discovery Today, 8(19), 876‑877. View Source
